molecular formula C17H23ClN2O3S B3643806 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide

Cat. No.: B3643806
M. Wt: 370.9 g/mol
InChI Key: DDFHRMMHJSSRBW-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide is a synthetic organic compound characterized by its unique chemical structure It features a sulfonyl group attached to a 4-chlorophenyl ring, a cyclohexyl group, and a cyclopropyl group, all connected to a glycinamide backbone

Preparation Methods

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with cyclohexylamine to form N-(4-chlorophenyl)sulfonylcyclohexylamine.

    Glycinamide formation: The intermediate is further reacted with cyclopropylamine and glycine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, N2-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but in silico studies suggest potential interactions with enzymes and proteins essential for microbial survival .

Comparison with Similar Compounds

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide can be compared with other sulfonyl-containing compounds, such as:

These compounds share similar sulfonyl and phenyl groups but differ in their additional substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c18-13-6-10-16(11-7-13)24(22,23)20(15-4-2-1-3-5-15)12-17(21)19-14-8-9-14/h6-7,10-11,14-15H,1-5,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHRMMHJSSRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-cyclopropylglycinamide

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